molecular formula C41H44N4O10S B608698 Lurbinectedin CAS No. 497871-47-3

Lurbinectedin

カタログ番号 B608698
CAS番号: 497871-47-3
分子量: 784.88
InChIキー: YDDMIZRDDREKEP-HWTBNCOESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lurbinectedin is a chemotherapeutic DNA alkylating agent used in the treatment of metastatic small-cell lung cancer . It is a synthetic alkaloid that covalently binds DNA, generating double-strand breaks, and disrupts DNA-protein interactions and RNA transcription .


Synthesis Analysis

An efficient and scalable approach is described for the total synthesis of the marine natural product Et-743 and its derivative this compound, which are valuable antitumor compounds. The method delivers 1.6% overall yield in 26 total steps from Cbz-protected (S)-tyrosine .


Molecular Structure Analysis

This compound is a selective inhibitor of oncogenic transcription. It binds preferentially to guanines located in DNA gene promoters .


Chemical Reactions Analysis

This compound exerts its chemotherapeutic activity by covalently binding to DNA, generating double-strand breaks, and disrupts DNA-protein interactions and RNA transcription .


Physical And Chemical Properties Analysis

This compound is a cytotoxic, with alkylating properties. The commercially available pharmaceutical form is a glass vial containing 4 mg of lyophilized powder of this compound . The molecular formula of this compound is C41H44N4O10S and the molecular weight is 784.88 g/mol .

科学的研究の応用

  • Lurbinectedin effectively reduces tumor-associated macrophages and inflammatory tumor microenvironment in preclinical models, suggesting its potential in treating cancers with an inflammatory component (Belgiovine et al., 2017).

  • It has shown promising activity in small-cell lung cancer, particularly in patients who have failed one prior platinum-containing line, as demonstrated in the ATLANTIS Phase III study (Farago et al., 2019).

  • The FDA approved this compound for the salvage treatment of small-cell lung cancer that has relapsed from platinum compound-based first-line chemotherapy, based on its ability to induce immunogenic cell death (Kepp et al., 2020).

  • In ovarian cancer, this compound has shown clinical activity with a favorable safety profile, making it a potentially valid alternative for patients with platinum-resistant/refractory ovarian cancer (Musacchio et al., 2022).

  • Its mechanism involves triggering the degradation of phosphorylated RNA Polymerase II and the formation of DNA breaks in cancer cells, illustrating its high specificity in cancer therapy (Santamaría Nuñez et al., 2016).

  • This compound was also found safe and tolerable in patients with acute myeloid leukemia and myelodysplastic syndrome, showing promise in hematological malignancies (Benton et al., 2018).

  • The drug shows clinical activity and immune-modulatory functions in pre-treated small cell lung cancer and malignant pleural mesothelioma patients (Dumoulin et al., 2022).

Safety and Hazards

Lurbinectedin carries warnings and precautions for myelosuppression, hepatotoxicity, and embryo-fetal toxicity . It is generally well tolerated in real-world cohorts, with the most common adverse events being neutropenia, anemia, fatigue, and febrile neutropenia .

将来の方向性

While clinical trials have demonstrated the efficacy and safety of Lurbinectedin, real-world data are limited. Future trials will be important to further define the clinical utility of this compound .

作用機序

Target of Action

Lurbinectedin primarily targets the DNA within cancer cells . It specifically binds to guanine residues located in the minor groove of DNA . This interaction disrupts the normal functioning of the DNA, which is crucial for cell replication and survival .

Mode of Action

This compound is a DNA alkylating agent . It covalently binds to guanine residues in the DNA minor groove, forming adducts . These adducts bend the DNA helix towards the major groove . This alteration in the DNA structure inhibits the binding of transcription factors to their recognition sequences, thereby inhibiting oncogenic transcription . The disruption of these processes leads to double-strand DNA breaks and subsequent cell death .

Biochemical Pathways

The binding of this compound to DNA disrupts the normal transcription process, leading to the inhibition of oncogenic transcription . This results in the disruption of various biochemical pathways within the cell, leading to cell cycle arrest and apoptosis . Additionally, this compound has been shown to interact with the tumor microenvironment, reducing the number of tumor-associated macrophages and inhibiting the secretion of cytokines and chemokines .

Pharmacokinetics

This compound exhibits linear pharmacokinetics with a moderate mean clearance of 12.5 L/h and a long terminal half-life of 62.7 hours . The systemic total exposure of this compound increases when co-administered with strong CYP3A4 inhibitors, such as itraconazole . This suggests that the metabolism of this compound may be influenced by enzymes in the CYP3A4 family .

Result of Action

The primary result of this compound’s action is the induction of cell death in cancer cells . By disrupting DNA structure and inhibiting oncogenic transcription, this compound induces double-strand DNA breaks, leading to cell cycle arrest and apoptosis . This results in the reduction of tumor size and potentially slows the progression of the disease .

特性

IUPAC Name

[(1R,2R,3R,11S,12S,14R,26R)-5,12-dihydroxy-6,6'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-22-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H44N4O10S/c1-17-11-20-12-25-39(48)45-26-14-52-40(49)41(38-22(9-10-42-41)23-13-21(50-5)7-8-24(23)43-38)15-56-37(31(45)30(44(25)4)27(20)32(47)33(17)51-6)29-28(26)36-35(53-16-54-36)18(2)34(29)55-19(3)46/h7-8,11,13,25-26,30-31,37,39,42-43,47-48H,9-10,12,14-16H2,1-6H3/t25-,26-,30+,31+,37+,39-,41+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDMIZRDDREKEP-HWTBNCOESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)O)COC(=O)C8(CS5)C9=C(CCN8)C2=C(N9)C=CC(=C2)OC)OCO7)C)OC(=O)C)C(=C1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C([C@@H]3[C@@H]4[C@H]5C6=C(C(=C7C(=C6[C@@H](N4[C@H]([C@H](C2)N3C)O)COC(=O)[C@@]8(CS5)C9=C(CCN8)C2=C(N9)C=CC(=C2)OC)OCO7)C)OC(=O)C)C(=C1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H44N4O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30198065
Record name Lurbinectedin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

784.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Lurbinectedin is a DNA alkylating agent. It covalently binds to guanine residues in the DNA minor groove, forming adducts that bend the DNA helix towards the major groove. This process triggers a cascade of events that affect the activity of transcription factors and impairs DNA repair pathways, ultimately leading to double-strand DNA breaks and eventual cell death. Additional mechanism(s) of action include inhibition of RNA-polymerase-II activity, inactivation of Ewing Sarcoma Oncoprotein (EWS-FL11) via nuclear redistribution, and the inhibition of human monocyte activity and macrophage infiltration into tumor tissue.
Record name Lurbinectedin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12674
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

497871-47-3
Record name Lurbinectedin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=497871-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lurbinectedin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0497871473
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lurbinectedin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12674
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lurbinectedin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name C41H44N4O10S
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LURBINECTEDIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CN60TN6ZS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What is the primary mechanism of action of Lurbinectedin?

A1: this compound exerts its antitumor activity through a multifaceted mechanism involving:

  • DNA Binding: this compound binds to the minor groove of DNA, particularly at guanine-rich sequences. [, , ]
  • Transcription Inhibition: This binding disrupts DNA-protein interactions, interfering with the binding and progression of RNA polymerase II, ultimately leading to the inhibition of oncogenic transcription. [, , , , ]
  • DNA Damage: this compound binding also induces the formation of double-strand DNA breaks. [, , ]
  • Nucleotide Excision Repair Interference: The compound interacts with the nucleotide excision repair pathway, a crucial DNA repair mechanism, leading to the accumulation of DNA damage and ultimately promoting tumor cell death. [, ]

Q2: How does this compound affect the tumor microenvironment?

A2: Research suggests this compound impacts the tumor microenvironment by:

  • Reducing Tumor-Associated Macrophages (TAMs): this compound demonstrates a selective apoptotic effect on monocytes and macrophages, including TAMs, which play a crucial role in tumor growth and progression. [, ]
  • Inhibiting Inflammatory Mediators: It suppresses the production of inflammatory cytokines, chemokines, and angiogenic factors, further contributing to its antitumor activity. [, , ]

Q3: Does this compound's mechanism of action differ between cancer types?

A3: While the core mechanisms of action hold true across different cancer types, research suggests this compound might exploit specific vulnerabilities in certain cancers:

  • Ovarian Clear Cell Carcinoma (CCC): this compound exhibits promising activity against ovarian CCC, both as a single agent and in combination with irinotecan, particularly in cisplatin-resistant and paclitaxel-resistant subtypes. []
  • Small Cell Lung Cancer (SCLC): In SCLC, this compound demonstrates efficacy by downregulating the transcription factor ASCL1, crucial for SCLC cell survival and proliferation. [] It also shows efficacy in various molecular subtypes of SCLC, with enhanced responses observed in tumors with high POU2F3 or SLFN11 expression. []

Q4: Is there publicly available spectroscopic data for this compound?

A4: The provided research abstracts do not include specific spectroscopic data (e.g., NMR, IR, UV-Vis) for this compound.

Q5: What is the preclinical evidence supporting this compound's anticancer activity?

A5: Extensive preclinical studies have demonstrated the antitumor efficacy of this compound in various cancer models:

  • In vitro: this compound effectively inhibits cell growth and induces apoptosis in a wide range of cancer cell lines, including SCLC, ovarian cancer, pancreatic cancer, and Ewing sarcoma. [, , , , , , , , , , , , ]
  • In vivo: this compound significantly inhibits tumor growth in xenograft models of SCLC, ovarian cancer, pancreatic cancer, and Ewing sarcoma. [, , , , , , , , ]

Q6: Are there any preclinical findings suggesting potential combination therapies with this compound?

A6: Preclinical studies highlight the potential of combining this compound with other agents to enhance its antitumor effects:

  • Irinotecan: Synergistic antitumor activity has been observed when this compound is combined with irinotecan, a topoisomerase I inhibitor, in pancreatic and ovarian cancer models. [, , ]
  • ONC212 (Imipridone): Combinations of this compound with ONC212, a TRAIL pathway-inducing compound, show synergy in preclinical models of SCLC and pancreatic cancer. [, ]
  • BCL2/BCL2L1 inhibitors: this compound exhibits synergistic cytotoxicity when combined with BCL2/BCL2L1 inhibitors in various cancer cell lines, suggesting a potential strategy to enhance its antitumor activity by targeting pro-survival proteins. []
  • Gemcitabine: The combination of this compound and gemcitabine demonstrated a synergistic antitumor effect in pancreatic ductal adenocarcinoma (PDA) mouse models, partly attributed to this compound's ability to deplete TAMs and enhance gemcitabine-mediated DNA damage. []

Q7: What are the key clinical findings from trials investigating this compound in cancer treatment?

A7: Clinical trials have demonstrated the therapeutic potential of this compound, particularly in SCLC:

  • Relapsed SCLC: this compound received accelerated approval from the US FDA for the treatment of adult patients with metastatic SCLC after progression on or after platinum-based chemotherapy, based on promising response rates and duration of response observed in clinical trials like the basket trial (NCT02454972) and the ATLANTIS trial (NCT02566993). [, , , ]
  • BRCA-Mutated Breast Cancer: A multicenter phase II trial (NCT02454972) showed this compound exhibits noteworthy activity in patients with BRCA1/2-mutated metastatic breast cancer, particularly in those with BRCA2 mutations, suggesting potential for further clinical development in this patient population. []
  • Malignant Pleural Mesothelioma (MPM): Early clinical trials and a phase II trial (SAKK 17/16 - NCT03213301) suggest promising activity of this compound in MPM, regardless of histological type or prior immunotherapy. [, ]

Q8: Are there any ongoing clinical trials exploring this compound in other cancer types?

A9: Yes, this compound is currently being investigated in clinical trials for various other cancer types, including pancreatic cancer (NCT02454972) and soft tissue sarcomas (NCT05876715), to further evaluate its safety and efficacy in broader patient populations. [, ]

Q9: Have any resistance mechanisms to this compound been identified?

A9: Research suggests potential mechanisms of resistance to this compound may involve:

  • Nucleotide Excision Repair (NER) Pathway: Mutations in genes associated with the NER pathway have been identified in this compound-resistant tumors, highlighting the importance of this pathway in this compound's mechanism of action. []
  • SLFN11 Expression: Preclinical studies suggest that SCLC cell lines with low SLFN11 expression might exhibit relative resistance to this compound, indicating a potential role for SLFN11 as a biomarker for this compound sensitivity. [, ]

Q10: Are there specific biomarkers that could predict response to this compound therapy?

A10: Several potential biomarkers are being investigated to predict this compound response:

  • SLFN11: High SLFN11 expression has been linked to increased sensitivity to this compound in preclinical SCLC models and shows a correlation with overall survival in a phase II clinical trial, suggesting its potential as a predictive biomarker. [, ]
  • POU2F3: High POU2F3 expression in SCLC cell lines has been associated with better response to this compound in vitro, warranting further investigation as a potential biomarker. []
  • MYC: Preclinical data suggests MYC as a potential predictive biomarker for this compound response in SCLC. []

Q11: What analytical techniques are used for this compound characterization and quantification?

A14: High-performance liquid chromatography (HPLC) coupled with a photodiode array detector is a validated method used to assess the stability of this compound in reconstituted and diluted solutions. [] Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods have been developed and validated for quantifying this compound, determining its plasma protein binding, and measuring its metabolites in human plasma. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。